molecular formula C34H22S2 B1603272 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene CAS No. 369599-41-7

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

Cat. No. B1603272
M. Wt: 494.7 g/mol
InChI Key: BYGHZDSINXXOSM-UHFFFAOYSA-N
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Description

5,5’-Di(9H-fluoren-2-yl)-2,2’-bithiophene is a compound with the following specifications:



  • CAS#: 369599-41-7

  • Formula: C34H22S2

  • Purity: Sublimed, >99%



Synthesis Analysis

The synthesis pathway and methods for preparing this compound are not explicitly mentioned in the available information.



Molecular Structure Analysis

The molecular formula is C34H22S2 . The compound consists of two thiophene rings connected by a fluorene unit.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available data.



Physical And Chemical Properties Analysis


  • Melting Point : Not available

  • Boiling Point : Not available

  • Solubility : Not specified

  • Appearance : Sublimed, solid


Scientific Research Applications

Optical Properties and Applications

  • Optical Absorption and Emission :

    • 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene and similar compounds demonstrate a red shift in their optical absorption and emission spectra with an increasing number of thiophene rings, indicating potential for use in optoelectronic applications (Liu et al., 2008).
  • Mechanofluorochromic Properties :

    • Certain derivatives exhibit mechanofluorochromic properties, changing emission colors upon exposure to mechanical stimuli. This characteristic is crucial for various practical applications like stress sensors and display technologies (Kuimov et al., 2020).
  • Photoluminescence Studies :

    • Studies on poly[(5,5'-(3,3'-di-n-octyl-2,2'-bithiophene))alt-(2,7-fluoren-9-one)] (PDOBTF) show it emits red light, with applications in light-emitting devices (Demadrille et al., 2003).

Applications in Organic Solar Cells

  • Donor Material in Organic Solar Cells :

    • Compounds based on this structure, like 5′,5‴-(9,9-dioctyl-9-H-fluorene-2-7-diyl)bis (5-hexyl-2,2′-bithiophene), have been used as donor materials in organic solar cells, showing significant power conversion efficiency and current density (Abdullah et al., 2019).
  • Enhanced Charge Transport for Solar Cells :

    • Incorporating additional thiophene units in the polymer backbone improves charge transport, making these materials more efficient for solar cell applications (Chen et al., 2011).

Electronic and Semiconductor Applications

  • Polymeric Field Effect Transistors :

    • Polyfluorenes combining the 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene structure with other aromatic units have shown promise in polymeric field effect transistors (PFETs) due to their charge mobility and environmental stability (Brennan et al., 2003).
  • Conjugated Polymer Synthesis :

    • Fluorene-thiophene-based copolymers synthesized using coupling reactions exhibit good thermal stability and potential for use in electronic devices due to their UV-vis and electrol
    uminescence properties .
  • Enhanced Fluorescence and Spectroelectrochemical Behavior :
    • The fluorene and thiophene based polymers show enhanced fluorescence and spectroelectrochemical properties, relevant for electronic and sensing applications (Danko et al., 2013).

Safety And Hazards


  • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

  • Precautionary Statements : P261, P305+P351+P338, P280, P302+P352, P321, P405, P501, and others (see SDS for details)


Future Directions

Research on the applications and potential uses of this compound is ongoing. Further studies are needed to explore its properties and potential applications.


Please note that this analysis is based on available information, and additional research may be required for a more detailed understanding. If you have any specific questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22S2/c1-3-7-27-21(5-1)17-25-19-23(9-11-29(25)27)31-13-15-33(35-31)34-16-14-32(36-34)24-10-12-30-26(20-24)18-22-6-2-4-8-28(22)30/h1-16,19-20H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHZDSINXXOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610257
Record name 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene

CAS RN

369599-41-7
Record name 5,5'-Di(9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 369599-41-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Doba - 2023 - books.google.com
This thesis describes the development of iron-catalyzed thienyl C–H/C–H coupling. This is applied to the synthesis of highly conjugated and electron-rich thiophene compounds of …
Number of citations: 2 books.google.com
X Liu - 2022 - search.proquest.com
Singlet fission (SF) is a photophysical process where one singlet-state exciton converts into two triplet-state excitons. SF is considered as a possible approach to surpass the Shockley-…
Number of citations: 2 search.proquest.com

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